molecular formula C21H29NO B4044565 N-benzyl-3-(2-sec-butylphenoxy)-N-methyl-1-propanamine

N-benzyl-3-(2-sec-butylphenoxy)-N-methyl-1-propanamine

Cat. No.: B4044565
M. Wt: 311.5 g/mol
InChI Key: VKZUXKFTDPLPAS-UHFFFAOYSA-N
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Description

N-benzyl-3-(2-sec-butylphenoxy)-N-methyl-1-propanamine is a useful research compound. Its molecular formula is C21H29NO and its molecular weight is 311.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 311.224914549 g/mol and the complexity rating of the compound is 300. The solubility of this chemical has been described as 4.1 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Analytical Techniques in Chemical Research

One common approach in chemical research involves the development of advanced analytical methods to identify and quantify chemical compounds, as well as to study their properties and behavior under different conditions. For instance, research on the liquid chromatographic and mass spectral analysis of similar compounds highlights the importance of using sophisticated techniques like reversed-phase liquid chromatography and gas chromatography-mass spectrometry (GC-MS) for separating and identifying complex organic molecules (Deruiter, Clark, & Noggle, 1990). These methodologies are critical for the detailed study of chemical substances, including "N-benzyl-3-(2-sec-butylphenoxy)-N-methyl-1-propanamine," allowing researchers to elucidate their structure, purity, and potential biological activities.

Bioactive Constituents and Biological Evaluation

The discovery of bioactive constituents from various sources and their subsequent biological evaluation form another crucial area of research. Studies on compounds isolated from natural sources or synthesized in the lab can lead to the identification of new therapeutic agents. For example, research on Jolyna laminarioides led to the isolation of compounds with inhibitory activity against certain enzymes and microorganisms, showcasing the potential of natural and synthetic compounds in developing new drugs (Atta-ur-rahman et al., 1997). Such studies are instrumental in exploring the biological activities of compounds, including "this compound," and their possible applications in medicine or other scientific fields.

Properties

IUPAC Name

N-benzyl-3-(2-butan-2-ylphenoxy)-N-methylpropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29NO/c1-4-18(2)20-13-8-9-14-21(20)23-16-10-15-22(3)17-19-11-6-5-7-12-19/h5-9,11-14,18H,4,10,15-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKZUXKFTDPLPAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=CC=C1OCCCN(C)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47196474
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.